5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
Overview
Description
“5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H8O3 . It is a derivative of 1H-Inden-1-one, which is a fused molecule containing cyclopentanone and a benzene ring .
Synthesis Analysis
The synthesis of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one involves the demethylation of the commercially available starting material, 5,6-dimethoxyindanone, with an excess of BBr3 in CH2Cl2 . The reaction is carried out at -78℃ for 4 hours .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is QNXSIUBBGPHDDE-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been involved in Michael addition reactions . The progress of this reaction depends on the stability of the synthesized 1-indanone derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 164.16 . It is very soluble, with a solubility of 2.45 mg/ml or 0.0149 mol/l . The compound has a high GI absorption and is BBB permeant .Scientific Research Applications
Catalytic Applications
5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one derivatives have been synthesized through a decarbonylative cycloaddition involving 1H-indene-1,2,3-trione and norbornene. This process is facilitated by rhodium (I) catalysis, leading to direct carbon–carbon bond cleavage. This highlights the compound's potential in catalytic synthesis and its role in facilitating complex chemical reactions (Hu et al., 2022).
Crystallographic Properties
The crystallographic analysis of certain derivatives of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one demonstrates intriguing structural features. For instance, the molecule tends to form chains via intermolecular hydrogen bonds, displaying specific geometric configurations and interactions, such as C—H⋯O hydrogen bonds and C—H⋯π interactions. These properties could be pivotal for understanding the material characteristics and designing novel molecular structures (Ali et al., 2010).
Antioxidant and Antihyperglycemic Activities
Derivatives of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one have been synthesized and evaluated for their medicinal properties. Some derivatives demonstrated promising antioxidant activities, evidenced by their DPPH radical scavenging activity and ferrous ion chelating ability. Additionally, certain compounds showed significant antihyperglycemic activity, indicating their potential therapeutic application in managing glucose levels (Kenchappa et al., 2017).
Pharmacophore Design
The compound and its derivatives have been studied for their affinity at dopamine D1 and D2 receptors, showcasing their potential in the design of pharmacophores for neurological applications. Preliminary behavioral studies indicated central D1 agonist activity, suggesting the compound's relevance in developing treatments for neurological disorders (Claudi et al., 1996).
Structural and Hirshfeld Surface Analysis
Structural and Hirshfeld surface analyses of certain derivatives have been conducted, revealing the planarity of the molecule's ring system and specific intermolecular interactions. These findings contribute to a deeper understanding of the compound's molecular properties, which is crucial for its application in material science and pharmaceuticals (Baddeley et al., 2017).
Safety And Hazards
The compound is associated with certain hazards. The safety data sheet indicates a warning signal word . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Future research could focus on exploring the bioactive properties of this compound, given that 1-indanone derivatives have shown a great profile of pharmacological properties . Further studies could also investigate the compound’s potential applications in therapy for diseases like Alzheimer’s and cancer .
properties
IUPAC Name |
5,6-dihydroxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-7-2-1-5-3-8(11)9(12)4-6(5)7/h3-4,11-12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDAUVLSCBKCBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469097 | |
Record name | 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one | |
CAS RN |
124702-80-3 | |
Record name | 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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